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Compound of Interest

Compound Name:
1-(Cyclopropylcarbonyl)piperidin-

4-one

Cat. No.: B1285367 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of various piperidin-4-one analogues,

supported by experimental data from recent studies. The piperidine scaffold is a key structural

motif in medicinal chemistry, and its derivatives, particularly piperidin-4-ones, have

demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial,

anti-inflammatory, and antiviral activities. This guide summarizes key findings to aid in the

development of novel therapeutics.

Anticancer Activity
Piperidin-4-one analogues have emerged as a promising class of compounds with significant

antiproliferative properties against various cancer cell lines. Their mechanisms of action often

involve the induction of apoptosis and inhibition of key enzymes involved in cancer

progression.

A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated their efficacy in reducing

the growth of several hematological cancer cell lines. Notably, compounds II and IV from this

series not only inhibited cell proliferation but also increased the mRNA expression of apoptosis-

promoting genes like p53 and Bax. Another investigation into furfurylidene 4-piperidone

analogues revealed that compounds 2a and 2d showed significant anticancer activity against

Ehrlich ascites carcinoma (EAC) in Swiss albino mice. The cytotoxicity of these compounds

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1285367?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


has been evaluated using MTT and SRB assays, with some analogues showing potency

comparable to standard drugs like 5-fluorouracil and doxorubicin.

Furthermore, certain 3,5-bis(ylidene)-4-piperidones have been shown to exhibit potent

antiproliferative effects against colon, breast, and skin cancer cell lines, with minimal

cytotoxicity to non-cancerous cells. The proposed mechanism for some of these compounds

involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and

transcription.

Compound Class Cancer Cell Line(s) Key Findings
Reference
Compound(s)

3-Chloro-3-methyl-

2,6-diarylpiperidin-4-

ones

H929, MV-4-11

(Hematological)

Complete inhibition of

cell proliferation at 5

µM. Increased

expression of p53 and

Bax genes.

-

Furfurylidene 4-

piperidone analogues

(2a, 2d)

Molt-4 (Leukemia),

EAC (in vivo)

Significant cytotoxicity

against Molt-4.

Significant anticancer

activity against EAC in

mice.

5-Fluorouracil,

Doxorubicin

3,5-Bis(ylidene)-4-

piperidones

HCT116 (Colon),

MCF7 (Breast)

Potent antiproliferative

properties, often

superior to sunitinib

and 5-fluorouracil.

Dual inhibition of

Topoisomerase I and

IIα.

Sunitinib, 5-

Fluorouracil

3,5-Bis((E)-2-

fluorobenzylidene)pip

eridin-4-one

MDA-MB231 (Breast),

PC3 (Prostate)

Higher potency than

curcumin.
Curcumin

Antimicrobial Activity
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The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.

Piperidin-4-one derivatives have shown considerable promise in this area, exhibiting both

antibacterial and antifungal properties.

One study detailed the synthesis of a series of piperidin-4-one derivatives and their

thiosemicarbazone counterparts, which were screened against various bacterial and fungal

strains. The synthesized compounds demonstrated good antibacterial activity against

Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to ampicillin. Interestingly,

the thiosemicarbazone derivatives showed significantly enhanced antifungal activity against

strains like M. gypseum and C. albicans compared to the parent piperidin-4-ones, highlighting

the impact of structural modification on biological activity.

Another series of N-methyl-4-piperidone-derived monoketone curcuminoids (MKCs) were

evaluated for their activity against cariogenic bacteria. While none of the compounds were

active against Enterococcus faecalis, several displayed moderate activity against

Streptococcus mitis, S. sanguinis, S. mutans, and S. sobrinus, with Minimum Inhibitory

Concentration (MIC) values of 250 µg/mL and 500 µg/mL.
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Compound/Analog
ue

Microbial Strain(s) MIC (µg/mL) Reference Drug(s)

2,6-diaryl-3-methyl-4-

piperidones

Staphylococcus

aureus, E. coli,

Bacillus subtilis

Good activity (specific

values not detailed in

abstract)

Ampicillin

Thiosemicarbazone

derivatives of

piperidin-4-one

M. gypseum, M. canis,

T. mentagrophytes, T.

rubrum, C. albicans

Significant activity

(specific values not

detailed in abstract)

Terbinafine

Monoketone

curcuminoids (MKCs)

1, 10, 13

Streptococcus

mutans, S. salivarus,

L. paracasei, S. mitis,

S. sanguinis, S.

sobrinus

250 and 500 Chlorhexidine

1,3,5-trimethyl-2,6-

diphenylpiperidin-4-

one O-(2-

chlorophenylmethyl)ox

ime (5h)

Bacillus subtilis

Close to reference

drug (specific value

not detailed in

abstract)

Streptomycin

1,3-dimethyl-2,6-

diphenylpiperidin-4-

one O-(2-

bromophenylmethyl)o

xime (5j)

Candida-51

More active than

reference drug

(specific value not

detailed in abstract)

Amphotericin B

Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Piperidin-4-one

analogues have been investigated for their anti-inflammatory potential, with several compounds

demonstrating significant activity in both in vitro and in vivo models.

A study on novel piperidin-4-one imine derivatives reported their antioxidant and in-vitro anti-

inflammatory activities. The anti-inflammatory response was determined by the protein

denaturation method, with compound 2 showing a higher activity (71.3% inhibition) compared

to compounds 1 (43.5%) and 3 (39.3%).
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Another research focused on 3,5-bis(ylidene)-4-piperidones, which were evaluated using the in

vivo carrageenan-induced paw edema model in rats. Some of these compounds exhibited

higher efficacy in reducing inflammation than the standard non-steroidal anti-inflammatory drug

(NSAID), indomethacin, after 3.5 hours of administration. The mechanism of action for some of

these analogues is thought to be through the inhibition of pro-inflammatory cytokines like IL-6

and TNF-α.

Compound/Analog
ue

Assay Key Findings Reference Drug(s)

Piperidin-4-one imine

derivative (Compound

2)

In-vitro protein

denaturation
71.3% inhibition -

3,5-bis(ylidene)-4-

piperidones (selected

agents)

In-vivo carrageenan-

induced paw edema in

rats

Higher efficacy than

indomethacin after 3.5

hours.

Indomethacin

Dispiro-heterocycles

from 3,5-

bis(ylidene)-4-

piperidones

In-vivo carrageenan-

induced paw edema in

rats

Higher anti-

inflammatory potency

than indomethacin

after 4 hours.

Indomethacin

Antiviral Activity
The broad biological activity of piperidin-4-ones also extends to antiviral effects. A series of

1,4,4-trisubstituted piperidines were evaluated for their activity against coronaviruses. Several

analogues showed micromolar activity against human coronavirus 229E and SARS-CoV-2.

Mechanistic studies suggest that these compounds may act as non-covalent inhibitors of the

main protease (Mpro), a key enzyme in viral replication.

Another study developed a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-

purine-2,6-diamine derivatives as potent antiviral agents. One compound, FZJ13, displayed

notable anti-HIV-1 activity. Unexpectedly, another compound, FZJ05, showed significant

potency against influenza A/H1N1, with EC50 values much lower than those of ribavirin,

amantadine, and rimantadine.
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Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the piperidin-

4-one analogues and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, the medium is removed, and MTT solution is

added to each well. The plate is then incubated for a few hours to allow the formazan

crystals to form.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured at

a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth)

is determined.

Antimicrobial Activity: Minimum Inhibitory
Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The piperidin-4-one analogues are serially diluted in a liquid growth medium

in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature and time) for

the specific microorganism.

Visual Assessment: The MIC is determined as the lowest concentration of the compound at

which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of drugs.

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test

groups (treated with different doses of the piperidin-4-one analogues).

Drug Administration: The test compounds and the standard drug are administered orally or

intraperitoneally.

Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of

carrageenan solution is administered into the right hind paw of each rat to induce

inflammation and edema.

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g.,

1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

Data Analysis: The percentage of inhibition of edema is calculated for each group in

comparison to the control group.

Signaling Pathways and Mechanisms of Action
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Click to download full resolution via product page

Caption: Anticancer mechanisms of piperidin-4-one analogues.
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Caption: Anti-inflammatory signaling pathway inhibition.
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Caption: General experimental workflow for drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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